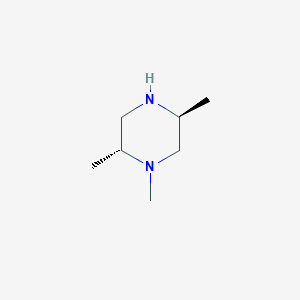

(2R,5S)-1,2,5-Trimethylpiperazine

Descripción

(2R,5S)-1,2,5-Trimethylpiperazine is a chiral piperazine derivative with three methyl substituents at positions 1, 2, and 3. Its molecular formula is C₇H₁₆N₂, and it is commonly used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules. The compound’s stereochemistry is critical for its interactions in chiral environments, influencing its reactivity and biological activity .

Propiedades

Número CAS |

24779-49-5 |

|---|---|

Fórmula molecular |

C7H16N2 |

Peso molecular |

128.22 g/mol |

Nombre IUPAC |

(2R,5S)-1,2,5-trimethylpiperazine |

InChI |

InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |

Clave InChI |

CDHYSFKPWCVXHZ-NKWVEPMBSA-N |

SMILES |

CC1CNC(CN1C)C |

SMILES isomérico |

C[C@@H]1CN[C@H](CN1C)C |

SMILES canónico |

CC1CNC(CN1C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Properties :

- CAS Number : 1046788-78-6 (free base), 1046788-71-9 (hydrochloride salt) .

- Solubility: The hydrochloride salt form is soluble in dimethyl sulfoxide (DMSO) and methanol, with recommended storage at room temperature (RT) .

Comparison with Structurally Similar Piperazine Derivatives

trans-2,5-Dimethylpiperazine

2,3,5-Trimethylpiperazine

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q)

- Molecular Formula : C₁₂H₁₆N₂O₂.

- Substituents : A benzo-dioxane group at position 1.

- Synthesized via reflux of 1,4-benzodioxan-5-amine with bis(2-chloroethyl)amine hydrochloride (84% yield) .

- Applications: Potential pharmacological scaffold due to its hybrid aromatic-aliphatic structure .

Structural and Functional Analysis

Steric and Electronic Effects

- 1,2,5-Trimethylpiperazine : The 1-methyl group introduces steric hindrance, limiting axial interactions. This contrasts with 2,3,5-trimethylpiperazine , where substituents occupy equatorial positions, enhancing microbial binding .

- trans-2,5-Dimethylpiperazine : Lacks the 1-methyl group, increasing conformational flexibility and suitability for catalytic applications .

Stereochemical Considerations

- The (2R,5S) configuration in 1,2,5-trimethylpiperazine ensures enantioselective interactions, critical for drug design. For example, the hydrochloride salt’s chiral purity (>95%) is essential for reproducible research outcomes .

Data Tables

Table 1: Comparative Structural and Physical Properties

| Compound | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| (2R,5S)-1,2,5-Trimethylpiperazine | C₇H₁₆N₂ | 1, 2, 5 | 164.68 (HCl salt) | DMSO, Methanol | Pharmaceutical research |

| trans-2,5-Dimethylpiperazine | C₆H₁₄N₂ | 2, 5 | 142.2 | Polar solvents | Synthetic intermediate |

| 2,3,5-Trimethylpiperazine | C₇H₁₆N₂ | 2, 3, 5 | 128.22 | Aqueous media | Microbial metabolite |

| 1-(2,3-Dihydrobenzo...)piperazine | C₁₂H₁₆N₂O₂ | Benzo-dioxane (pos. 1) | 220.27 | Chlorobenzene | Pharmacological studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.